molecular formula C14H9ClF2N2O B8774796 2-(4-Chloro-2-methoxyphenyl)-5,6-difluoro-1H-benzo[D]imidazole

2-(4-Chloro-2-methoxyphenyl)-5,6-difluoro-1H-benzo[D]imidazole

Cat. No. B8774796
M. Wt: 294.68 g/mol
InChI Key: CZPMGIALBJAUAR-UHFFFAOYSA-N
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Patent
US08309581B2

Procedure details

To a suspension of 4-chloro-2-methoxy-benzoic acid (5 g, 0.026 mol; CAS Reg. No. 78955-90-5) in polyphosphoric acid (50 g) was added compound 4,5-difluoro-benzene-1,2-diamine (3.86 g, 0.026 mol; CAS Reg. No. 76179-40-3) and the resulting mixture was heated to 180° C. for 1 h. The reaction mixture was then cooled and neutralized with ice cold 10% aqueous sodium carbonate solution, and then extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and evaporated under reduced pressure. The residue was purified by column chromatography over silica gel (25% ethyl acetate/n-hexane) to give the desired compound as a brown solid (77%). MS (Turbo Spray): m/z=295.1 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[C:4]([O:11][CH3:12])[CH:3]=1.[F:13][C:14]1[CH:15]=[C:16]([NH2:22])[C:17]([NH2:21])=[CH:18][C:19]=1[F:20]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[NH:21][C:17]3[CH:18]=[C:19]([F:20])[C:14]([F:13])=[CH:15][C:16]=3[N:22]=2)=[C:4]([O:11][CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)OC
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=CC1F)N)N
Name
polyphosphoric acid
Quantity
50 g
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel (25% ethyl acetate/n-hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C1=NC2=C(N1)C=C(C(=C2)F)F)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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